4-(Benzyloxy)oxane

Description

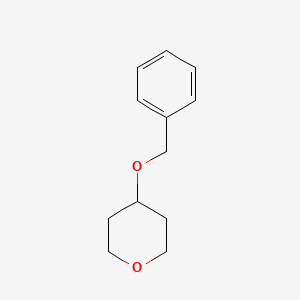

4-(Benzyloxy)oxane is a six-membered oxygen-containing heterocyclic compound (tetrahydropyran or oxane) with a benzyloxy (-OCH₂C₆H₅) substituent at the 4-position. The benzyloxy group is widely used in organic synthesis as a protective group for alcohols due to its stability under acidic and basic conditions .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-phenylmethoxyoxane |

InChI |

InChI=1S/C12H16O2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12H,6-10H2 |

InChI Key |

GXFJIMLHHUKQJI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)oxane typically involves the reaction of oxane derivatives with benzyl alcohol under specific conditions. One common method is the Williamson ether synthesis, where the oxane derivative is reacted with benzyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)oxane undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxane ring can be reduced under catalytic hydrogenation conditions.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid.

Reduction: Reduced oxane derivatives.

Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)oxane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)oxane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

Structural Analogues and Backbone Differences

a. 4-(Benzyloxy)cyclohexanone (CAS 2987-06-6)

- Structure: Cyclohexanone ring with a benzyloxy group.

- Key Differences: The oxane ring in 4-(Benzyloxy)oxane contains an oxygen atom, which introduces electronic effects (e.g., increased polarity) compared to the purely hydrocarbon cyclohexanone backbone. This oxygen atom may enhance water solubility and alter reactivity in nucleophilic substitutions .

- Applications : Used as a pharmaceutical intermediate, suggesting this compound could serve similar roles in drug synthesis .

b. (E)-4-(Hexyloxy)-N-(4-(Benzyloxy)benzylidene)aniline (Liquid-Crystalline Compound)

- Structure : Aromatic Schiff base with terminal benzyloxy and hexyloxy groups.

- Key Differences : The rigid oxane ring in this compound contrasts with the flexible alkyl chains in liquid crystals. While the latter exhibit enantiotropic mesomorphism (liquid crystalline phases), the oxane derivative’s cyclic structure may limit such behavior due to reduced conformational flexibility .

c. Benzpyrimoxan (ISO Name)

- Structure : Pyrimidine ring with a trifluoromethylbenzyloxy group and a dioxane ring.

- Key Differences : The oxane ring in this compound lacks the electron-withdrawing trifluoromethyl group, which in Benzpyrimoxan contributes to a log POW of 3.42 (indicating moderate lipophilicity). This suggests this compound may have higher water solubility due to the absence of hydrophobic substituents .

Physicochemical Properties

Key Observations :

- Solubility : The oxane ring’s oxygen atom may improve water solubility compared to purely aromatic benzyloxy compounds (e.g., 4-(hexyloxy)benzaldehyde) .

- Lipophilicity : Benzpyrimoxan’s log POW (3.42) indicates moderate partitioning into lipid phases, whereas this compound’s log POW is likely lower due to its polar oxygen heterocycle .

Mesomorphic Behavior (Liquid Crystals)

Liquid-crystalline compounds with terminal benzyloxy groups (e.g., (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline) exhibit enantiotropic mesophases when alkyl chains are sufficiently long (≥6 carbons) . In contrast, the rigid oxane ring in this compound likely disrupts molecular alignment, precluding liquid crystalline behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.